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Compound of Interest

Compound Name: 4-Fluoro-3-nitrophenylboronic acid

Cat. No.: B1326330

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-
Fluoro-3-nitrophenylboronic acid (CeHsBFNO4, Molecular Weight: 184.92 g/mol ).[1][2][3][4]
Due to the limited availability of publicly archived experimental spectra for this specific
compound, this guide presents a combination of computed properties, predicted spectroscopic
values based on analogous compounds, and detailed experimental protocols for acquiring such
data.

Predicted Spectroscopic Data

The following tables summarize the expected spectroscopic data for 4-Fluoro-3-
nitrophenylboronic acid. These predictions are derived from established principles of
spectroscopy and data from structurally similar compounds, including other substituted
phenylboronic acids.

Table 1: Predicted Nuclear Magnetic Resonance (NMR)
Data
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Predicted Chemical

Predicted Multiplicity

Nucleus _ & Coupling Assignment
Shift (8, ppm)
Constants (J, Hz)
H-2 (proton ortho to
1H NMR ~8.4-8.6 dd, J=2-3Hz, 7-8Hz  both nitro and boronic
acid groups)
H-6 (proton ortho to
~8.1-8.3 m _ _
boronic acid group)
H-5 (proton ortho to
~73-75 t,J=8-9 Hz _
fluorine)
Broad singlet - B(OH)2
C-4 (carbon bonded to
13C NMR ~160 - 165 d, 1JCF = 250-260 Hz _
fluorine)
C-3 (carbon bonded to
~148 - 152 s _
nitro group)
C-2 (carbon adjacent
~135 - 140 d,J=5-10 Hz to nitro and boronic
acid groups)
C-6 (carbon adjacent
~130- 135 d,J=3-5Hz _ _
to boronic acid group)
C-5 (carbon adjacent
~118 - 122 d, J=20-25 Hz ]
to fluorine)
Not observed or very C-1 (carbon bonded to
broad boron)
19F NMR ~-110to -115 m Ar-F
1B NMR ~28 - 33 Broad singlet B(OH)2

Note: NMR chemical shifts are referenced to standard compounds (e.g., TMS for *H and 13C,

CFCIs for 1°F). Actual values can vary based on solvent and concentration.
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Table 2: Predicted Infrared (IR) and Mass Spectrometry

(MS) Data

Technique

Predicted Value Assignment

FT-IR

O-H stretch (from B(OH)z and

3500-3200 cm~1 (broad) )
potential water)

1520-1560 cm™1 (strong)

N-O asymmetric stretch (nitro

group)

1330-1370 cm~1 (strong)

N-O symmetric stretch (nitro

group)

1300-1400 cm~1

B-O stretch

1000-1100 cm™—?

C-F stretch

~1600, ~1450 cm~1

C=C aromatic ring stretches

Mass Spec.

185.0295660 m/z [M]*, Exact Mass

184.92 g/mol

Molecular Weight

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below. These

protocols are generalized for solid organic compounds and may require optimization for specific

instrumentation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework and confirm the presence and

environment of fluorine and boron atoms.

Methodology:

o Sample Preparation: Accurately weigh 5-10 mg of 4-Fluoro-3-nitrophenylboronic acid and

dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-ds,

Methanol-d4). Boronic acids can sometimes be challenging to analyze due to

oligomerization; DMSO-de is often a good choice for promoting the monomeric form.[5]
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 Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
e 1H NMR Acquisition:
o Acquire a standard one-dimensional proton spectrum.
o Set the spectral width to cover the range of approximately -2 to 12 ppm.
o Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
o Integrate the peaks to determine the relative number of protons.
e 13C NMR Acquisition:
o Acquire a proton-decoupled 13C spectrum.
o Set the spectral width to cover approximately 0 to 200 ppm.
o A higher number of scans will be required due to the low natural abundance of 13C.
e 19F NMR Acquisition:
o Acquire a proton-decoupled °F spectrum.

o Reference the spectrum relative to an appropriate standard (e.g., CFCls at O ppm or an
external standard like fluorobenzene at -113.15 ppm).[5]

e 1B NMR Acquisition:
o Acquire a proton-decoupled 1B spectrum.
o Expect a broad signal characteristic of trigonal boronic acids.[6]

o Data Processing: Process the raw data (FID) using appropriate software. This includes
Fourier transformation, phase correction, baseline correction, and referencing of the
chemical shift scale.

Fourier-Transform Infrared (FT-IR) Spectroscopy
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Objective: To identify the functional groups present in the molecule.
Methodology (Attenuated Total Reflectance - ATR):

o Background Collection: Ensure the ATR crystal (typically diamond or germanium) is clean.
Collect a background spectrum of the empty crystal.

o Sample Application: Place a small amount of the solid 4-Fluoro-3-nitrophenylboronic acid
powder directly onto the ATR crystal.

o Pressure Application: Apply pressure using the instrument's pressure clamp to ensure good
contact between the sample and the crystal.

e Spectrum Acquisition: Acquire the sample spectrum, typically in the range of 4000-400 cm™1,
Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

o Data Processing: The software will automatically ratio the sample spectrum against the
background to produce the final absorbance or transmittance spectrum. Label the major
peaks corresponding to the key functional groups.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and confirm the elemental composition.
Methodology (LC-MS with Electrospray lonization - ESI):

o Sample Preparation: Prepare a dilute solution of the compound (e.g., ~1 mg/mL) in a
suitable solvent like methanol or acetonitrile.[7] Further dilute this stock solution to a final
concentration of approximately 1-10 ug/mL in the mobile phase.

¢ Instrumentation: Use a high-resolution mass spectrometer (e.g., TOF or Orbitrap) coupled
with a liquid chromatography system.

e Chromatographic Conditions:

o Column: A standard C18 reversed-phase column.
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o Mobile Phase: A gradient of water and acetonitrile, possibly with a modifier like formic acid
or ammonium acetate to improve ionization.

o Flow Rate: 0.2-0.5 mL/min.

e Mass Spectrometry Conditions:

o lonization Mode: ESI can be run in both positive and negative modes to determine which
provides a better signal for the [M+H]* or [M-H]~ ion. For boronic acids, negative mode is
often effective.

o Mass Range: Scan a range appropriate for the expected molecular weight (e.g., 50-500
m/z).

o Analysis: Analyze the resulting spectrum to find the parent ion peak. Use the high-
resolution data to calculate the elemental formula and confirm it matches CeHsBFNOa.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis and
structural confirmation of an organic compound like 4-Fluoro-3-nitrophenylboronic acid.
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Compound Synthesis & Purification
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Caption: Logical workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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nitrophenylboronic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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